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Introduction to Tolinapant and Its Clinical Applications

Tolinapant (ASTX660) is a novel, potent, non-peptidomimetic dual antagonist of cellular inhibitor of
apoptosis proteins 1/2 (cIAP1/2) and X-linked IAP (XIAP) discovered using Astex Pharmaceuticals'
fragment-based drug discovery platform. IAP proteins are key regulators of antiapoptotic and pro-survival
signaling pathways that are frequently overexpressed in cancer cells, contributing to tumor progression,
therapy resistance, and poor prognosis. Tolinapant exhibits a unique molecular profile with balanced
inhibition across cIAP1, cIAP2, and XIAP subtypes, distinguishing it from first-generation peptidomimetic
SMAC mimetics. Beyond its direct pro-apoptotic activity through caspase activation, tolinapant
demonstrates significant immunomodulatory properties by remodeling the tumor immune
microenvironment through induction of immunogenic cell death and activation of both innate and adaptive
immunity. These multifaceted mechanisms provide a strong rationale for combining tolinapant with
standard chemoradiotherapy across various malignancies, leading to several ongoing clinical investigations

in cervical cancer, head and neck squamous cell carcinoma, and T-cell lymphomas.

The pharmacokinetic profile of tolinapant has been optimized through structural modification, specifically
the addition of a hydroxymethyl group to the core structure, which reduced CYP3A-mediated metabolism
and improved oral bioavailability across preclinical species (12-34% at 5 mg/kg). Tolinapant demonstrates
non-linear pharmacokinetics in non-human primates at oral doses ranging from 5-75 mg/kg, with

pharmacodynamic modulation and efficacy demonstrated in xenograft models at doses between 5-20 mg/kg.
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On-target engagement, as measured by reduction of cIAP1 protein levels, has been confirmed in surrogate

tissues and applied to target activity assessments in clinical trials [1].

Tolinapant Administration Schedules in Clinical Trials

Standard Administration Schedules Across Indications

Tolinapant administration schedules vary by clinical indication and combination partners, with the most
common regimen following an intermittent weekly schedule during radiation therapy. The drug is
formulated in fixed-dose capsules taken orally once daily, with specific scheduling designed to maximize
therapeutic synergy with concomitant treatments while managing toxicity profiles. The established dosing

regimens across different clinical trials are summarized in Table 1.

Table 1: Tolinapant Administration Schedules in Clinical Trials

Trial Dose L
Cancer Type Schedule Combination Therapy Reference
Phase Levels

Cervical Cancer Phase 60, 90, Daily for 7 days,  Cisplatin (40mg/m? [2]
Ib 120, 150, weeks 1, 3,5 weekly) + RT (45 Gy/25
180 mg during CRT fractions) +
Brachytherapy

HNSCC Phase |l 90 mg, Daily for 7 days, RT alone (70 Gy/35 [3] [4]

180 mg weeks 1, 3,5,7  fractions)

during RT

Advanced Solid Phase 60-180 Various Monotherapy [5] [6]
Tumors & /11 mg schedules
Lymphomas

In the CRAIN trial for locally advanced cervical cancer, tolinapant is administered on an alternating week
schedule during chemoradiation. Patients receive standard chemoradiotherapy consisting of 45 Gy external

beam radiotherapy delivered in 25 daily fractions over 5 weeks with weekly cisplatin 40mg/m?, followed
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by brachytherapy (28 Gy in 4 fractions high-dose-rate or 34 Gy in 2 fractions pulsed-dose-rate). Tolinapant
is administered orally daily for seven consecutive days during weeks 1, 3, and 5 of chemoradiation, creating

a treatment schedule that allows for treatment-free intervals to potentially mitigate cumulative toxicity [2].

For head and neck squamous cell carcinoma (HNSCC), the schedule is extended throughout the longer
radiation course. Patients receive 70 Gy radiation delivered via intensity-modulated RT or proton therapy in
35 fractions over 7 weeks. Tolinapant is administered daily for 7 days during weeks 1, 3, 5, and 7 of
radiation therapy. This every-other-week scheduling maintains the intermittent approach while covering the
extended treatment duration required for head and neck cancers. The 180 mg dose has been established as

well-tolerated in this population, with option to de-escalate to 90 mg if toxicity occurs [3] [4].

Dose Escalation and Recommended Phase 2 Doses

Dose escalation strategies for tolinapant have followed a conservative approach using modified TiTE-
CRM (Time-to-Event Continual Reassessment Method) statistical design. The predefined dose levels
examined across trials include 60 mg, 90 mg (starting level in most trials), 120 mg, 150 mg, and 180 mg.
Escalation decisions are guided by emerging safety data and Safety Review Committee evaluations, with a
primary endpoint of dose-limiting toxicities (DLTs) assessed over a 12-week period from treatment initiation

[2].

The recommended Phase 2 dose (RP2D) appears to be context-dependent. For HNSCC patients receiving
definitive radiation, 180 mg has been established as the RP2D, with no dose de-escalation required in the
published trial. In cervical cancer trials, the RP2D is still being determined through dose escalation, though
the 180 mg level is also being evaluated. The determination of maximum tolerated dose (MTD) and RP2D
considers not only traditional DLTs but also the impact on delivery of standard chemoradiation, as any

significant disruption to radiotherapy scheduling could compromise locoregional control [2] [4].

Detailed Clinical Protocol for Tolinapant with
Chemoradiation

Patient Selection and Eligibility Criteria
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Inclusion criteria for tolinapant combination therapy trials generally include adults (>18 years, or >16 in
some trials) with histologically confirmed malignancies appropriate for the specific trial (e.g., cervical
cancer, HNSCC), ECOG performance status 0-1, and adequate bone marrow, hepatic, and renal function.

Specific eligibility varies by trial:

e Cervical cancer protocols include patients with FIGO stages 1B2/IB3/I1A1/IIA2/IIB/IITA/IIB/IIC1

suitable for radical treatment with radiotherapy and cisplatin [2].

e« HNSCC protocols focus on cisplatin-ineligible patients with locally advanced disease, defined by
specific comorbidity indices or contraindications to cisplatin (pre-existing peripheral neuropathy

>grade 1, hearing loss, or reduced creatinine clearance 30-50 mL/min) [3].

Exclusion criteria typically include prior radical treatment for the current malignancy, uncontrolled
intercurrent illness, pregnancy or breastfeeding, and known hypersensitivity to tolinapant or its components.

Specific cardiac exclusion criteria may apply due to theoretical risks of IAP antagonism on cardiac function.

Treatment Administration Guidelines

Tolinapant administration follows a precise protocol to ensure consistency and safety:

¢ Dose preparation: Tolinapant is supplied in fixed-dose capsules. The appropriate number of capsules
based on the assigned dose level should be verified by two qualified healthcare professionals before

administration.

e Timing: Doses are preferably administered at approximately the same time each day, with

documentation of administration times in source documents.

o Fasting status: Administration occurs in a fasted state, with patients instructed to take doses after an

overnight fast of at least 2 hours before and 1 hour after dosing.

e Concomitant medications: Careful review of concomitant medications is essential, particularly those
known to affect CYP3A4 metabolism, though tolinapant's reduced CYP3A metabolism may minimize

these interactions.
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e Compliance monitoring: Pill counts or medication diaries should be maintained to assess adherence

to the regimen.

Concomitant chemoradiation follows standard-of-care protocols. For cervical cancer, this includes weekly
cisplatin (40mg/m?) with appropriate pre- and post-hydration and antiemetic prophylaxis. External beam
radiotherapy (45 Gy in 25 fractions) is followed by brachytherapy. For HNSCC, intensity-modulated RT or

proton therapy delivers 70 Gy in 35 fractions over 7 weeks without concurrent chemotherapy [2] [3].

Safety Monitoring and Dose Modification Guidelines

Dose-Limiting Toxicity Criteria and Management

Dose-limiting toxicities (DLTs) are defined as specific adverse events occurring within the first 12 weeks of

treatment that are considered definitely or probably related to toelinapant. The DLT criteria include:

o Hematologic toxicities: Grade 4 neutropenia >7 days duration; Grade 3 or 4 febrile neutropenia;

Grade 3 or 4 neutropenia with concurrent sepsis; Grade 3 or 4 thrombocytopenia.

e Non-hematologic toxicities: Any other Grade 3 or 4 adverse event considered related to tolinapant;

Death due to treatment-related toxicity.

e Treatment delivery impact: Inability to deliver >80% of planned tolinapant doses or significant

treatment delays in radiation therapy (>2 weeks) due to telinapant-related toxicity [2].

For suspected DLTs, clinical judgment serves as the final arbiter in categorization. The Safety Review
Committee regularly reviews all toxicity data and makes recommendations regarding dose escalation,

modification, or trial continuation.

Dose Modification and Supportive Care Guidelines

Dose modification guidelines follow a structured approach based on toxicity grade and type:
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o Hematologic toxicity: For Grade 3 neutropenia with infection or Grade 4 neutropenia >7 days, hold

tolinapant until resolution to <Grade 1, then resume at next lower dose level. Consider growth factor

support for recurrent neutropenia.

e Thrombocytopenia: For Grade 3 thrombocytopenia with bleeding or Grade 4 thrombocytopenia, hold

tolinapant until resolution to <Grade 1, then resume at next lower dose level.

¢ Non-hematologic toxicity: For Grade 3 non-hematologic toxicity, hold telinapant until resolution to

<Grade 1, then resume at next lower dose level. For Grade 4 non-hematologic toxicity, permanently

discontinue tolinapant.

e Hepatic toxicity: For Grade 3 AST/ALT elevation, hold tolinapant until resolution to <Grade 1, then

resume at next lower dose level. For Grade 4 elevation, permanently discontinue.

Table 2: Tolinapant Dose Modification Guidelines

Dose Adjustment after

Toxicity Type Grade Action
Recovery
Neutropenia 3 with infection or 4 Hold tolinapant Resume at next lower dose
>7 days level
Thrombocytopenia 3 with bleeding or 4 Hold tolinapant Resume at next lower dose
level
Non-hematologic 3 Hold tolinapant Resume at next lower dose
level
Non-hematologic 4 Permanent N/A
discontinuation
Transaminase 3 Hold tolinapant Resume at next lower dose
elevation level
Transaminase 4 Permanent N/A
elevation discontinuation
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.. . Dose Adjustment after
Toxicity Type Grade Action

Recovery
Any toxicity - Causing >2-week RT Consider permanent
delay discontinuation

Supportive care measures should be implemented proactively, including antiemetics for nausea/vomiting,
topical therapies for dermatologic reactions, and appropriate management of fatigue. Regular assessment of

performance status and quality of life is recommended throughout treatment.

Mechanism of Action and Immunomodulatory Effects

Dual IAP Antagonism and Apoptosis Induction

Tolinapant's primary mechanism involves potent, balanced antagonism of cIAP1, cIAP2, and XIAP
proteins. These IAP family members regulate apoptosis through distinct pathways: XIAP directly inhibits
caspases-3, -7, and -9, while cIAP1/2 suppress the formation of pro-apoptotic signaling complexes and
enable pro-survival signaling through NF-kB activation. Tolinapant disrupts these interactions by
mimicking the natural IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases), thereby
releasing caspase inhibition and permitting apoptosis progression. In preclinical models, tolinapant
treatment demonstrated target engagement through dose-dependent cIAP1 degradation and disruption of
SMAC binding to XIAP, resulting in increased apoptotic markers and DNA damage accumulation,

particularly when combined with TNF-a signaling [6].

The structural optimization of tolinapant, specifically the introduction of a hydroxymethyl group to the
core structure, reduced CYP3A metabolism while maintaining potent IAP antagonism. This modification
resulted in improved pharmacokinetic properties with oral bioavailability across species (12-34% at 5
mg/kg) and nonlinear pharmacokinetics in the 5-75 mg/kg dose range. Importantly, tolinapant achieves on-
target engagement at clinically achievable doses, as demonstrated by reduction of cIAP1 protein levels in

surrogate tissues, confirming its mechanism-based activity [1].
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Immunogenic Cell Death and Immune Activation

Beyond direct apoptosis induction, tolinapant demonstrates significant immunomodulatory capabilities
that contribute to its antitumor activity. Preclinical studies reveal that tolinapant acts as an
immunomodulatory molecule capable of inducing complete tumor regression in syngeneic T-cell
lymphoma models exclusively when an intact immune system is present. This immune-mediated effect
involves both innate and adaptive immunity through induction of immunogenic cell death, characterized by
exposure of calreticulin, release of ATP and HMGBJ1, and phosphorylation of elF2a. These danger signals
promote dendritic cell maturation and antigen cross-presentation, initiating a cascade of antitumor immune

responses [6].

In the tumor microenvironment, tolinapant enhances T-cell activation and function. Studies using
superantigen-stimulated PBMCs from healthy donors demonstrated that tolinapant treatment increases IL-2
production in a dose-dependent manner, achieving levels comparable to anti-PD-1 antibodies. When
examining isolated CD8+ T cells, tolinapant increased secretion of IL-2 while decreasing expression of
immunosuppressive IL-10, suggesting a shift toward a more activated, effector T-cell phenotype. These
immunomodulatory effects were confirmed in clinical samples from tolinapant-treated patients, showing
changes in gene expression and cytokine profiles consistent with immune activation, including bursts of
activated (CD38+HLA-DR+) CD8+ T lymphocytes in 40% of patients receiving combination therapy [6]
[4].

The following diagram illustrates the key mechanistic pathways through which telinapant exerts its

antitumor effects:
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Diagram 1: Multimodal mechanism of action of Tolinapant showing IAP antagonism, immunomodulatory

effects, and NF-kB pathway modulation

Translational Research and Biomarker Methodologies

Pharmacodynamic Assessment Protocols

Pharmacodynamic evaluations of teolinapant activity employ multiple complementary approaches to

demonstrate target engagement and biological effects:

e cIAP1 degradation Western blot: Tumor tissue or surrogate samples (PBMCs) are collected pre- and
post-treatment (typically 2-24 hours after single dose). Samples are lysed in RIPA buffer with protease
inhibitors, proteins separated by SDS-PAGE, transferred to PVDF membranes, and probed with anti-
cIAP1 antibodies (e.g., R&D Systems AF8181). GAPDH or B-actin serve as loading controls.

Densitometric analysis quantifies reduction in cIAP1 levels relative to pre-treatment samples [6] [1].

e Apoptosis marker assessment: Tumor samples are evaluated for cleaved caspase-3 (Cell Signaling
Technology #9661), PARP cleavage (Cell Signaling Technology #9542), and DNA damage markers
(yH2AX, Millipore #05-636) using immunohistochemistry or Western blot. Immunofluorescence co-

staining can demonstrate spatial relationship between apoptosis and immune cell infiltration [6].

¢ Cytokine profiling: Serum or plasma samples collected at baseline and during treatment are analyzed
using multiplex Luminex assays (e.g., Milliplex MAP Human Cytokine/Chemokine Panel) to
quantify changes in TNF-a, IL-2, IL-10, IFN-y, and other immunomodulatory cytokines. Significant

increases in IL-2 with concomitant decreases in IL-10 suggest immune activation [6].

Immune Monitoring Techniques

© 2026 Smolecule. All rights reserved. 10/14 Tech Support


https://www.smolecule.com/products/s519589?utm_src=pdf-body-img
https://www.smolecule.com/products/s519589?utm_src=pdf-body
https://www.smolecule.com/products/s519589?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8945623/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11503241/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8945623/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8945623/
https://www.smolecule.com/products/s519589?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Comprehensive immune monitoring methodologies provide insights into telinapant's effects on the tumor

immune microenvironment:

e Flow cytometry of PBMCs and tumor infiltrating lymphocytes: Fresh blood or tumor samples are
processed to single-cell suspensions, stained with fluorochrome-conjugated antibodies against CD3,
CD4, CD8, CD38, HLA-DR, PD-1, and other immune markers, and analyzed by multicolor flow
cytometry. Activation status is determined by CD38+HLA-DR+ co-expression on CD8+ T cells.
Intracellular staining for cytokines (IFN-y, TNF-a) after ex vivo stimulation assesses functional

capacity [6] [4].

e Transcriptomic profiling: RNA from pre- and post-treatment tumor biopsies is analyzed using
NanoString PanCancer Immune Profiling Panel or RNA sequencing to evaluate changes in
immune-related gene expression. Signatures of T-cell activation, interferon response, and antigen

presentation machinery are particularly relevant [6].

¢ Immunohistochemistry of tumor sections: Formalin-fixed, paraffin-embedded tumor sections are
stained for CD8+ T cells (clone C8/144B), CD4+ T cells (clone SP35), CD68+ macrophages (clone
KP1), and granzyme B (clone GRB7) to assess spatial immune cell infiltration and activation. Digital

image analysis quantifies cell densities and distribution relative to tumor regions [4].

Table 3: Core Biomarker Assays for Tolinapant Response Assessment

Expected
Assay Type Target/Analyte Sample Type Time Points Change with
Activity
Western Blot clAP1 degradation Tumor tissue, Pre-dose, 2-24h >70%
PBMCs post-dose reduction in
clAP1 levels
Immunohistochemistry  Cleaved caspase-3 Tumor tissue Pre-treatment, Increased
on-treatment apoptotic cells
Multiplex Cytokines (IL-2, IL- Serum/plasma Baseline, C1D8, tIL-2, | IL-10
Immunoassay 10, TNF-a) C2D8, end of
treatment
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Expected
Assay Type Target/Analyte Sample Type Time Points Change with
Activity
Flow Cytometry CD8+CD38+HLA- PBMCs, tumor Baseline, during Increased
DR+ tissue treatment, activated CD8+
progression T cells
Nanostring RNA Immune gene Tumor tissue Baseline, on- Enhanced T-
profiling signature treatment cell and IFN
signatures

Pharmacokinetic Assessment Methods

Bioanalytical methods for tolinapant quantification employ liquid chromatography-tandem mass

spectrometry (LC-MS/MS) with the following parameters:

o Sample preparation: Protein precipitation with acetonitrile containing structural analog as internal

standard (1:3 v/v ratio). Centrifugation at 3700 rpm at 4°C for 20 minutes.

e Chromatography: Reverse-phase separation using C18 column (e.g., Waters Acquity UPLC BEH

C18, 1.7pm, 2.1x50mm) with gradient mobile phase (0.1% formic acid in water and acetonitrile).

e Mass spectrometry: Multiple reaction monitoring (MRM) in positive electrospray ionization mode.

Quantification transition: m/z 609.3 — 103.0 for telinapant; m/z 613.3 — 107.0 for internal standard.

e Calibration range: 1-5000 ng/mL in human plasma with inter- and intra-assay precision <15% CV

[1].

Pharmacokinetic sampling in clinical trials typically includes pre-dose, 0.5, 1, 2, 4, 6, 8, and 24 hours post-
dose on cycle 1 day 1 and cycle 1 day 15, with sparse sampling thereafter. Non-compartmental analysis
using validated software (e.g., Phoenix WinNonlin) calculates standard parameters including C~max~,

T~max~, AUC~0-last~, AUC~0-0o~, t~1/2~, and oral clearance [1].

Conclusion and Future Directions
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The development of tolinapant administration schedules represents a rational approach to combining
novel targeted therapy with established treatment modalities. The intermittent dosing regimen during
chemoradiation (weeks 1, 3, 5) balances the goal of maintaining continuous target coverage with the need to
manage potential overlapping toxicities. Current evidence suggests that the 180 mg dose is well-tolerated
when combined with radiation in cisplatin-ineligible HNSCC patients, with a similar dose escalation ongoing

in cervical cancer trials.

The translational research methodologies outlined provide comprehensive approaches to demonstrate
target engagement, immune activation, and biological activity of tolinapant in combination therapies. These
assays will be crucial for identifying predictive biomarkers of response and resistance, potentially enabling
patient stratification in future trials. The observed immunomodulatory effects, particularly the expansion of
activated CD8+ T cells in a subset of patients, provide strong rationale for exploring tolinapant

combinations with immune checkpoint inhibitors, which may further enhance antitumor immunity.

As clinical development progresses, key questions remain regarding optimal patient selection, long-term
outcomes, and potential combination strategies with emerging immunotherapies. The current application
notes and protocols provide a foundation for standardized implementation of tolinapant in clinical research
settings, with the ultimate goal of improving outcomes for patients with cervical cancer, HNSCC, and other

malignancies characterized by apoptosis evasion and immune suppression.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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